molecular formula C6H10N2S B1629453 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine CAS No. 89601-18-3

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine

Cat. No. B1629453
CAS RN: 89601-18-3
M. Wt: 142.22 g/mol
InChI Key: XWWBHCPDGYDNTH-UHFFFAOYSA-N
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Description

“1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is a chemical compound with the molecular formula C6H10N2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The exact molecular structure of “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine” is not provided in the available resources.


Chemical Reactions Analysis

Thiazoles, including “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine”, can undergo various chemical reactions . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Scientific Research Applications

  • Thiazoles in General

    • Field : Organic Chemistry
    • Application : Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . They are well represented in biomolecules .
    • Method : Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles .
    • Results : Being planar thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity .
  • MTT Assay

    • Field : Cell Biology
    • Application : MTT is used to assess cell viability as a function of redox potential .
    • Method : Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration is determined by optical density .
    • Results : This method allows researchers to assess cell viability based on redox potential .

Future Directions

Thiazoles, including “1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine”, have been the focus of medicinal chemists due to their potential therapeutic applications . Future research may focus on developing novel therapeutic agents based on thiazole derivatives for a variety of pathological conditions .

properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBHCPDGYDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640566
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine

CAS RN

89601-18-3
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 4,5-dimethylthiazole-2-carbaldehyde oxime (300 mg, 2 mmol) was dissolved in acetic acid (25 mL), zinc dust (1.8 g, 27.5 mmol) was added portionwise at room temperature and the reaction mixture was stirred at room temperature for 3 hours. The mixture was then filtered over a pad of celite and rinsed with methanol. Toluene was added and the filtrate was concentrated. An aqueous solution of NH4Cl was added, the solution was acidified to pH=2 with HCl (1N) and extracted with diethyl ether and ethyl acetate. The aqueous layer was basified with aqueous NaOH to pH=10, and then extracted with diethyl ether and ethyl acetate. Combined organic extracts were dried over sodium sulfate, filtered and evaporated to give crude (4,5-dimethyl-1,3-thiazol-2-yl)methylamine as a pale yellow oil which was used in the next step without purification. LCMS m/z (M+H) 143.1 found, 143.1 required.
Name
4,5-dimethylthiazole-2-carbaldehyde oxime
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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